molecular formula C20H22N4O4S B12207891 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12207891
M. Wt: 414.5 g/mol
InChI Key: WIHCMKOHPJEPQA-UHFFFAOYSA-N
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Description

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This specialty compound features a unique molecular architecture combining a tetrahydropyridazine core with dimethylsulfamoyl and phenyl substituents, creating a multifunctional scaffold with potential for diverse research applications. The structural elements present in this molecule are characteristic of compounds investigated for various biological activities, as similar molecular frameworks have been explored in patented research for their potential as enzyme inhibitors and therapeutic agents . The dimethylsulfamoyl phenyl moiety is a significant structural feature that appears in compounds with documented biological activity, including patented inhibitors of N-linked glycosylation processes . Meanwhile, the tetrahydropyridazine core represents a privileged structure in medicinal chemistry that contributes to molecular recognition and binding interactions with biological targets. This specific molecular combination suggests potential research applications in investigating enzyme inhibition pathways, cellular signaling processes, and metabolic functions. Researchers may employ this compound as a key intermediate in synthetic chemistry programs or as a biological probe for studying protein-ligand interactions. The compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions and consult relevant safety data sheets before use. Available in various quantities to support research needs from early discovery to development programs.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C20H22N4O4S/c1-14-9-10-15(13-18(14)29(27,28)23(2)3)21-20(26)17-11-12-19(25)24(22-17)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,21,26)

InChI Key

WIHCMKOHPJEPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylsulfamoyl)-4-methylbenzoic acid with appropriate reagents to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave irradiation can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways and modulation of gene expression .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Core Structure Key Substituents Functional Groups Present
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide (Target) Tetrahydropyridazine Phenyl (C1), dimethylsulfamoyl-methylphenyl (C6), carboxamide (C3) Sulfonamide, carboxamide, ketone
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine Tosyl (C1), thiophene (C5), methyl ester (C3) Ester, sulfonate, ketone
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP 1,4-Dihydropyridine Methoxyphenyl (C3), thioether-linked 4-methoxyphenyl (C6), cyano (C5) Thioether, cyano, ketone, methoxy
AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP 1,4-Dihydropyridine Bromophenyl (C6), thioether (C6), methoxyphenyl (C3), cyano (C5) Thioether, bromo, cyano, methoxy

Key Observations:

  • Core Heterocycle: The target’s tetrahydropyridazine (6-membered ring with two adjacent nitrogen atoms) differs from the tetrahydropyridine (one nitrogen) in and the 1,4-dihydropyridines (DHP) in . This impacts electron distribution and conformational flexibility.
  • Functional Groups: The carboxamide in the target contrasts with the ester in and the cyano groups in , which may influence hydrogen-bonding capacity and metabolic pathways.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Melting Point (°C) Solubility (Predicted) Chromatographic Behavior
Target Compound Not reported Moderate (polar groups) Likely enantioselective (polar core)
Compound from 152–159 Low (ester dominance) Good enantioselectivity observed
AZ331 and AZ257 Not reported Low (bulky substituents) Not described

Analysis:

  • The target’s dimethylsulfamoyl group likely enhances aqueous solubility compared to the tosyl group in , which is more lipophilic.
  • The enantioselectivity reported for suggests that stereochemistry in the tetrahydropyridine/tetrahydropyridazine core may influence chromatographic separation, a factor relevant to the target compound’s purification.

Pharmacological Implications

While pharmacological data for the target compound are unavailable, insights can be inferred from analogs:

  • Dihydropyridines (DHPs) in : These compounds are classically associated with calcium channel modulation. The target’s tetrahydropyridazine core may exhibit distinct receptor interactions due to altered nitrogen positioning.
  • Thiophene/Tosyl Substituents in : The thiophene in could enhance π-stacking interactions, whereas the target’s phenyl and dimethylsulfamoyl groups may favor hydrophobic or polar binding pockets.

Biological Activity

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S and a molecular weight of 414.5 g/mol. Its structure features a tetrahydropyridazine core, which contributes to its biological activity through various functional groups such as sulfonamide, amide, and carbonyl groups.

PropertyValue
Molecular FormulaC20H22N4O4SC_{20}H_{22}N_{4}O_{4}S
Molecular Weight414.5 g/mol
Core StructureTetrahydropyridazine

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting pathways involved in cancer and inflammation. It likely binds to specific enzymes or receptors, inhibiting their activity and subsequently affecting cellular signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and modulation of inflammatory responses.

Biological Activities

  • Anticancer Activity : The compound has shown promise in preclinical studies for its ability to inhibit tumor growth. It targets key signaling pathways associated with cancer cell proliferation and survival.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may serve as a therapeutic agent for diseases characterized by chronic inflammation.
  • Enzyme Inhibition : Specific enzymes involved in metabolic pathways are inhibited by this compound, suggesting potential applications in drug development for various conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • A study demonstrated that this compound effectively reduced the viability of cancer cell lines in vitro by inducing apoptosis through caspase activation.
  • Another investigation highlighted its role in inhibiting the NF-kB pathway, a critical regulator of inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-methylbenzenesulfonamideContains an amino group and a sulfonamideUsed primarily as an antibacterial agent
1-(4-Methylphenyl)-2-thioureaContains a thiourea moietyExhibits antifungal properties
2-(Dimethylamino)benzaldehydeAldehyde functional groupImportant in synthetic organic chemistry

These comparisons illustrate how variations in functional groups influence biological activity and therapeutic applications.

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